molecular formula C5H6Cl3NO4 B8648322 Glycine, N-[(2,2,2-trichloroethoxy)carbonyl]- CAS No. 57200-44-9

Glycine, N-[(2,2,2-trichloroethoxy)carbonyl]-

Cat. No. B8648322
CAS RN: 57200-44-9
M. Wt: 250.5 g/mol
InChI Key: IMRSJFVOSKBAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-[(2,2,2-trichloroethoxy)carbonyl]- is a useful research compound. Its molecular formula is C5H6Cl3NO4 and its molecular weight is 250.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycine, N-[(2,2,2-trichloroethoxy)carbonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-[(2,2,2-trichloroethoxy)carbonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57200-44-9

Product Name

Glycine, N-[(2,2,2-trichloroethoxy)carbonyl]-

Molecular Formula

C5H6Cl3NO4

Molecular Weight

250.5 g/mol

IUPAC Name

2-(2,2,2-trichloroethoxycarbonylamino)acetic acid

InChI

InChI=1S/C5H6Cl3NO4/c6-5(7,8)2-13-4(12)9-1-3(10)11/h1-2H2,(H,9,12)(H,10,11)

InChI Key

IMRSJFVOSKBAHD-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2,2-Trichloroethyl chloroformate (23,30 g, 0.11 mole) and 4N NaOH (30 ml, 0.12 mole) are added alternately in about 5 equal portions over a period of 30 minutes to an ice-cold, vigorously stirring solution of glycine (7.51 g, 0.1 mole) in 4N NaOH (25 ml). Upon completion of the reaction, the solution is extracted with ether, and the aqueous portion is slurried with EtOAc and acidified in the cold to pH 2.5 with 6N HCl. The EtOAc solution is separated, washed with H2O, dried over MgSO4, filtered, and evaporated in vacuo to give N-(2,2,2-trichloroethyloxycarbonyl)-glycine.
Quantity
0.11 mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.51 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.